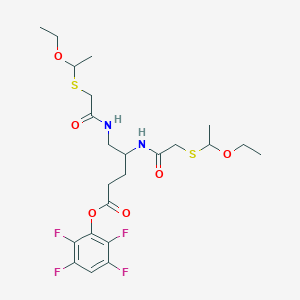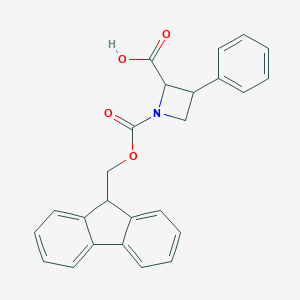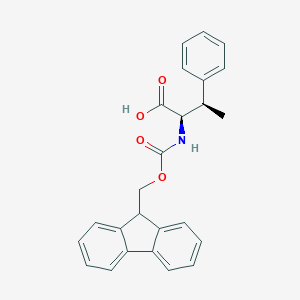
Z-Dbu(Fmoc) (S)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, also known as (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474,52 g/mole. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
固相ペプチド合成 (SPPS)
Z-Dbu(Fmoc) (S): は主にSPPSで使用され、Fmoc基の脱保護に重要な役割を果たします。このステップは、ペプチドを形成するためにアミノ酸を順次添加するために不可欠です。 Z-Dbu(Fmoc) (S)の使用は、ペプチド鎖の伸長を阻害する可能性のある一般的な副反応であるジケトピペラジン (DKP) の形成を抑制するために最適化されています .
副反応の抑制
DKP形成などの副反応を抑制する化合物の能力は、複雑なペプチドの合成において特に価値があります。 2% DBUと5% ピペラジンを含む溶液を使用することで、研究者はピペリジン/DMFを使用した従来の方法と比較して、DKP形成を大幅に削減することに成功しました .
マイクロ波支援ペプチド合成
マイクロ波支援ペプチド合成では、Z-Dbu(Fmoc) (S)はFmoc除去のためのピペリジンの代替として使用できます。 この方法は、ペプチド結合形成の効率と速度を高め、これは高スループット合成および大規模ペプチドライブラリの生成にとって重要です .
Fmoc除去の速度論的研究
Fmoc除去の速度論は、ペプチド合成の重要な側面です。Z-Dbu(Fmoc) (S)は、さまざまな脱保護試薬の効率を比較するための研究で使用されてきました。 Fmoc基を1分以内に完全に除去することが示されており、ピペリジンの速度に匹敵します .
毒性の削減
Z-Dbu(Fmoc) (S)のもう1つの用途は、ペプチド合成に関連する毒性を軽減することです。 ピペリジンをZ-Dbu(Fmoc) (S)などの毒性の低い代替物に置き換えることで、合成プロセスに起因する環境および健康への危険を軽減できます .
ペプチド断片化研究
化合物は、DKP形成などのペプチド断片化プロセスにおいて重要な役割を果たし、ペプチドの安定性と分解経路を研究するための貴重なツールとなります。 この情報は、安定な治療用ペプチドの設計にとって重要です .
新規樹脂の開発
最後に、Z-Dbu(Fmoc) (S)は、DKP形成などの副反応を防ぐことができる新しい固体支持体または樹脂の発明に貢献しています。 これらの進歩は、ペプチド合成方法の継続的な改善にとって不可欠です .
作用機序
Target of Action
The primary target of Z-Dbu(Fmoc) (S) is the amino group in the peptide chain during Solid Phase Peptide Synthesis (SPPS) . The compound acts as a protecting group for the amino group, preventing it from engaging in undesired side reactions during the synthesis process .
Mode of Action
Z-Dbu(Fmoc) (S) operates by protecting the amino group in the peptide chain. The protection is achieved by the formation of a carbamate linkage between the Fmoc group and the amino group . This protection allows for the selective addition of amino acids to the peptide chain during SPPS . The Fmoc group is then removed by a base , such as piperidine or a combination of piperazine and DBU , which results in the unmasking of the amino group, ready for the next cycle of peptide elongation .
Biochemical Pathways
The key biochemical pathway involved in the action of Z-Dbu(Fmoc) (S) is the peptide synthesis in SPPS . The compound plays a crucial role in the elongation of the peptide chain by protecting the amino group, allowing for the selective addition of amino acids . The removal of the Fmoc group then enables the continuation of the peptide synthesis process .
Pharmacokinetics
The efficiency of the fmoc deprotection process, which can be completed in less than a minute , is a critical factor influencing the overall speed and efficiency of the peptide synthesis process.
Result of Action
The result of the action of Z-Dbu(Fmoc) (S) is the successful synthesis of peptides with reduced contamination from deletion sequences . This is particularly important as these impurities can significantly affect the properties of the target peptide . The use of Z-Dbu(Fmoc) (S) has been demonstrated to be effective in synthesizing a variety of peptides, including those prone to aggregation and difficult sequences .
Action Environment
The action of Z-Dbu(Fmoc) (S) is influenced by the chemical environment in which the peptide synthesis takes place. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the type of resin used in SPPS, such as 2-chlorotrityl chloride resin, can also affect the efficiency of the Fmoc deprotection process .
特性
IUPAC Name |
(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)14-19(29-27(33)34-16-18-8-2-1-3-9-18)15-28-26(32)35-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBVOVLCIBZKIQ-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583421 |
Source


|
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217471-94-7 |
Source


|
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














